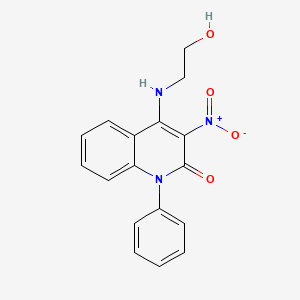
4-((2-hydroxyethyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((2-hydroxyethyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one is a complex organic compound that belongs to the quinoline family. This compound is characterized by the presence of a quinoline core, a nitro group at the 3-position, a phenyl group at the 1-position, and a 2-hydroxyethylamino group at the 4-position. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-hydroxyethyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one typically involves multi-step organic reactions One common synthetic route starts with the nitration of 1-phenylquinolin-2(1H)-one to introduce the nitro group at the 3-positionThe reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
4-((2-hydroxyethyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields 4-((2-hydroxyethyl)amino)-3-amino-1-phenylquinolin-2(1H)-one, while substitution reactions can yield a wide range of derivatives with different functional groups .
Scientific Research Applications
4-((2-hydroxyethyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 4-((2-hydroxyethyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and modulating various biological pathways. The exact pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives with different substituents at various positions. Examples include:
- 4-((2-hydroxyethyl)amino)-3-amino-1-phenylquinolin-2(1H)-one
- 4-((2-hydroxyethyl)amino)-3-chloro-1-phenylquinolin-2(1H)-one
- 4-((2-hydroxyethyl)amino)-3-methyl-1-phenylquinolin-2(1H)-one .
Uniqueness
The uniqueness of 4-((2-hydroxyethyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
4-(2-hydroxyethylamino)-3-nitro-1-phenylquinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4/c21-11-10-18-15-13-8-4-5-9-14(13)19(12-6-2-1-3-7-12)17(22)16(15)20(23)24/h1-9,18,21H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJKQFSBJSRGLGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C(=C(C2=O)[N+](=O)[O-])NCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-(4-fluorobenzoyl)-6-[(2-fluorophenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2686576.png)
![1-(5-chloro-2-methoxyphenyl)-4-{1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2686577.png)
![N-(2-methoxy-5-methylphenyl)-1-[(4-methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2686578.png)
![3-[4-methoxy-3-(N-methyl4-chlorobenzenesulfonamido)benzenesulfonamido]-N-methylpropanamide](/img/structure/B2686579.png)
![4-(3-bromobenzoyl)-3-[(pyrrolidin-1-yl)methyl]-1,4-thiazepane](/img/structure/B2686581.png)
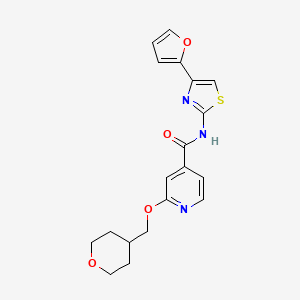
![3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-[4-(4-fluorophenyl)piperazino]-2-propen-1-one](/img/structure/B2686583.png)
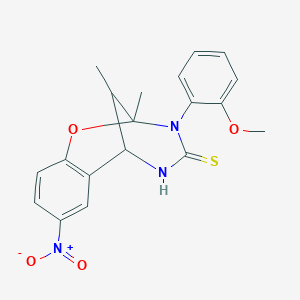
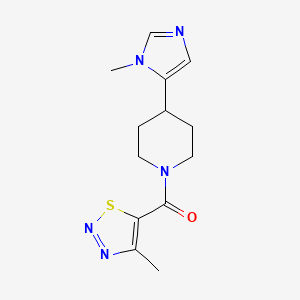
![(2E)-3-(2-chlorophenyl)-N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}prop-2-enamide](/img/structure/B2686590.png)
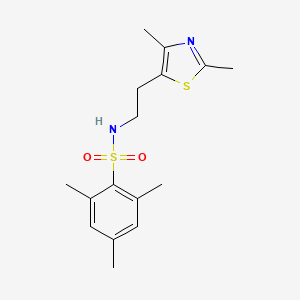
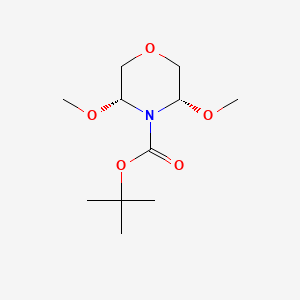
![7-[(piperazin-1-yl)methyl]-1H-indole dihydrochloride](/img/structure/B2686597.png)
![2-methoxy-3-{[1-(oxolane-3-carbonyl)piperidin-3-yl]oxy}pyrazine](/img/structure/B2686598.png)
